2-Vinylpyrimidine

Description

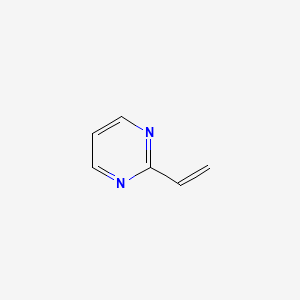

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHWTWWXCXEGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435851 | |

| Record name | 2-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66281-01-4, 51394-43-5 | |

| Record name | 2-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies

Homogeneous Catalysis in 2-Vinylpyrimidine Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful tool for the selective synthesis of vinyl-substituted heterocycles. Transition metals, in particular, play a pivotal role in these transformations.

Cobalt-catalyzed reactions represent a significant pathway for the synthesis of vinyl-substituted aza-aromatic compounds. A notable method is the cocyclization of nitriles with acetylene (B1199291). While extensively documented for the synthesis of 2-vinylpyridine (B74390), this approach provides a template for analogous pyrimidine (B1678525) synthesis. The reaction involves the [2+2+2] cycloaddition of two acetylene molecules and a nitrile molecule.

Specifically for the synthesis of 2-vinylpyridine, which serves as a model, acrylonitrile (B1666552) and acetylene are reacted in the presence of an organocobalt catalyst. wikipedia.org A process for the selective preparation of 2-vinylpyridine from acetylene and acrylonitrile uses a cyclopentadienylcobalt or π-allylcobalt catalyst at temperatures between 140°C and 180°C. google.com To optimize selectivity and yield while minimizing polymerization, reaction parameters such as temperature, residence time, and reactant concentration are carefully controlled. google.com For instance, using cobaltocene (B1669278) as a catalyst at 110°C with an acrylonitrile concentration of 5.05 mols/liter resulted in a 31% yield of 2-vinylpyridine. google.com A more selective process was developed where the acrylonitrile concentration is kept below 2 mols/liter and the reaction time is under 50 minutes, achieving yields as high as 93% based on reacted acrylonitrile. google.com

| Catalyst | Temperature (°C) | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Cobaltocene | 110 | Acrylonitrile concentration: 5.05 mol/L; Reaction time: 7 hours | 31% | google.com |

| Cyclopentadienylcobalt cycloocta-(1,5)-diene | 150-160 | Acrylonitrile concentration: <2 mol/L; Reaction time: <50 minutes | 93% | google.com |

Light can also promote these cobalt-catalyzed reactions, allowing them to proceed under milder conditions with satisfactory activity and selectivity. researchgate.net The development of well-defined low-valent cobalt complexes, such as Co(PMe₃)₄, has further advanced the synthesis of substituted dihydropyridines through C-H activation pathways, which can be precursors to vinyl-substituted systems. acs.org

Beyond cobalt, other transition metals are instrumental in synthesizing vinylpyrimidines, often through cross-coupling reactions. The Suzuki coupling, a palladium-catalyzed reaction, is a prominent example. This method is used to create a carbon-carbon bond between a vinyl-containing boronic acid or ester and a halogenated pyrimidine.

For instance, the synthesis of 4-vinyl-(1H)-pyrimidine-2-one derivatives has been achieved using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net In this approach, a protected pyrimidine derivative is coupled with a vinyl source, such as a 2,4,6-trivinylcyclotriboroxane pyridine (B92270) complex, to install the vinyl group onto the heterocyclic ring. researchgate.net These metal-catalyzed cyclization and cross-coupling reactions are powerful methods for the stereoselective construction of heterocyclic ring systems. mdpi.com

Heterocyclic Ring Synthesis with Vinyl Functionality

An alternative to adding a vinyl group to a pre-formed ring is to construct the pyrimidine ring with the vinyl substituent already incorporated into one of the acyclic precursors. This strategy relies on classic pyrimidine synthesis routes, such as the condensation of a 1,3-dicarbonyl compound with an amidine. By using a vinyl-substituted precursor, the final heterocyclic product will bear the desired vinyl group.

Vinyl azides have emerged as versatile three-atom synthons for constructing diverse N-heterocyclic skeletons. nih.govsioc-journal.cn The unique reactivity of the azide (B81097) group connected to an alkene allows it to function as an electrophile, nucleophile, or radical acceptor, opening pathways to generate highly reactive intermediates for heterocycle formation. nih.gov While specific examples for this compound are less common, the principles of using building blocks like vinyl-substituted amidines in reactions like the Paal-Knorr synthesis for other heterocycles illustrate the feasibility of this approach. msu.edu

Derivatization Strategies for Functionalized 2-Vinylpyrimidines

This compound serves as a scaffold for creating more complex molecules with tailored functions. These derivatization strategies are particularly important for developing crosslinking agents and probes for biological systems.

Functionalized 2-vinylpyrimidines are highly effective crosslinking agents, particularly in the context of nucleic acids. A key example is 4-amino-6-oxo-2-vinylpyrimidine (AOVP), which has been incorporated into both peptide nucleic acids (PNAs) and DNA oligonucleotides. semanticscholar.orgoup.com PNAs are synthetic nucleic acid analogs with a peptide-like backbone that form very stable hybrids with DNA and RNA. semanticscholar.orgnih.gov

The synthesis of PNA monomers containing AOVP involves preparing the vinylpyrimidine base and coupling it to the N-(2-aminoethyl)glycine backbone. semanticscholar.org Once incorporated into a PNA or DNA strand, the vinyl group of AOVP can form a covalent interstrand crosslink (ICL) with a nucleobase on a complementary target strand. semanticscholar.org This reaction is highly selective; AOVP has been shown to react efficiently with thymine (B56734) and guanine (B1146940) in DNA and with guanine in RNA. oup.com The formation of this covalent bond creates a highly stable duplex, a property valuable in antisense therapy and diagnostics. semanticscholar.orgnih.gov The crosslinking reactions involving guanine can be accelerated by the presence of certain metal ions, including CoCl₂, NiCl₂, ZnCl₂, and MnCl₂. oup.com

| AOVP-Containing Molecule | Target Strand | Target Nucleobase | Key Finding | Reference |

|---|---|---|---|---|

| Peptide Nucleic Acid (PNA) | DNA | Thymine | Exhibited highly selective and fast ICL reaction. | semanticscholar.org |

| Oligonucleotide (ODN) | DNA | Guanine, Thymine | Showed selective crosslinking reactivity. | oup.com |

| Oligonucleotide (ODN) | RNA | Guanine | Reaction with guanine was efficient and accelerated by metal ions. | oup.com |

The derivatization of this compound provides access to a variety of biologically relevant scaffolds beyond crosslinking agents. The vinyl group is a reactive handle that allows for conjugate additions, a type of Michael addition, to introduce new functional groups. researchgate.net This functionalization is key to building complex molecules.

The crosslinking oligonucleotides and peptide nucleic acids containing AOVP are themselves biologically relevant scaffolds. semanticscholar.orgoup.com They are designed for applications in antisense and antigene therapies, which aim to inhibit the expression of specific genes. semanticscholar.org For example, PNAs containing AOVP have been proposed as potential inhibitors of telomerase, an enzyme active in many cancer cells. semanticscholar.org While the synthesis of phenanthroizidine alkaloids has been accomplished through pyridine-based syntheses, the functionalized vinylpyrimidine core offers a versatile platform for creating other complex, nitrogen-containing bioactive molecules. thieme-connect.derice.edu The ability to construct these intricate structures from simple, accessible starting materials underscores the importance of this compound in medicinal chemistry and chemical biology.

Green Chemistry Approaches in this compound Production

Traditional methods for synthesizing this compound have often involved harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. In response, a number of innovative strategies have emerged, focusing on the core tenets of green chemistry, including the use of renewable resources, safer solvents, catalytic efficiency, and process intensification to improve atom economy and reduce environmental impact.

One of the primary routes for this compound synthesis involves the reaction of 2-picoline with formaldehyde (B43269). Greener adaptations of this method have focused on both single-step and two-step processes, employing novel catalytic systems to enhance efficiency and sustainability. The traditional two-step process involves the condensation of 2-picoline and formaldehyde to form 2-hydroxyethylpyridine, which is subsequently dehydrated to yield this compound. chemicalbook.in A more streamlined "one-step" approach carries out both the condensation and dehydration in a single reactor, offering a simpler process with higher yields and lower consumption of raw materials and energy. chemicalbook.ingoogle.com This method significantly reduces waste, a key objective of green chemistry. google.com

Another significant synthetic pathway involves the cycloaddition of acetylene and acrylonitrile, which is inherently more atom-economical. The use of organocobalt catalysts has been pivotal in this approach.

Bio-renewable Solvents and Greener Reagents

Advanced Catalytic Systems

The development and application of novel catalysts are at the forefront of greening the production of this compound. These catalysts offer higher selectivity, improved reaction rates under milder conditions, and the potential for recycling and reuse.

Modified Zeolite Catalysts: In the vapor-phase synthesis from 2-picoline and formaldehyde, modified zeolite catalysts have demonstrated significant promise as an eco-friendly alternative. quickcompany.in Zeolites such as ZSM-5, X, Y, Mordenite, and MCM-41, when modified with alkali or alkaline earth metals, can be recycled and reused multiple times, providing a non-corrosive and environmentally friendly process with high yield and selectivity. quickcompany.ingoogle.com For instance, a K-ZSM-5 (30) catalyst has shown a 2-vinylpyridine selectivity of 81.7% at a 65.4% conversion of 2-picoline at 300°C. researchgate.net

Organocobalt Catalysts: The synthesis of this compound from acetylene and acrylonitrile is efficiently catalyzed by organocobalt compounds, such as cyclopentadienylcobalt or π-allylcobalt catalysts. google.com This method allows for a selective reaction at elevated temperatures (140-180°C) and reduced reaction times of less than 50 minutes. google.com Yields as high as 93% based on acrylonitrile have been reported under optimized conditions. chemicalbook.com

Catalytic Dehydration of 2-Hydroxyethylpyridine: The dehydration of the intermediate 2-hydroxyethylpyridine is a critical step in the two-step synthesis. Greener approaches have focused on efficient catalytic systems to drive this reaction. Catalysts such as sulfuric acid, phosphoric acid, sodium hydroxide (B78521), or potassium hydroxide are employed, with the reaction proceeding under reduced pressure. google.com This method is characterized by a low reaction temperature, short reaction time, and results in a high-purity product.

The following tables provide a comparative overview of the various green synthetic methodologies for this compound production.

Table 1: Comparison of Green Synthetic Routes for this compound

| Synthetic Route | Key Green Chemistry Aspects | Catalyst | Solvent | Yield | Purity |

| Wittig Reaction | Bio-renewable solvent, Non-toxic reagent, No chromatography | - | 2-MeTHF | 95% (overall) | >98% |

| Vapor-Phase from 2-Picoline & Formaldehyde | Recyclable catalyst, Eco-friendly process | Modified Zeolites (e.g., K-ZSM-5) | - (Vapor Phase) | Varies (e.g., 65.4% conversion, 81.7% selectivity) | High |

| From Acetylene & Acrylonitrile | High atom economy, Catalytic | Organocobalt (e.g., Cyclopentadienylcobalt) | Inert (e.g., Toluene) | Up to 93% | High |

| Dehydration of 2-Hydroxyethylpyridine | Low temperature, Short reaction time | H₂SO₄, NaOH, etc. | - | High | High |

| "One-Step" from 2-Picoline & Formaldehyde | Process intensification, Reduced waste & energy | Strong Acid (e.g., H₂SO₄) | - | High | High |

Table 2: Detailed Research Findings on Catalytic Synthesis of this compound

| Catalyst System | Reactants | Reaction Conditions | Conversion | Selectivity/Yield | Reference |

| K-ZSM-5 (30) | 2-Picoline, Formaldehyde | 300°C, Vapor Phase | 65.4% (of 2-picoline) | 81.7% Selectivity | researchgate.net |

| Rb-ZSM-5 (30) | 2-Picoline, Formaldehyde | 300°C, Vapor Phase | 62.1% (of 2-picoline) | 90.8% Selectivity | researchgate.net |

| K-Cs-ZSM-5 (30) | 2-Picoline, Formaldehyde | 300°C, Vapor Phase | 57.2% (of 2-picoline) | 94.8% Selectivity | researchgate.net |

| Cyclopentadienylcobalt | Acetylene, Acrylonitrile | 150-160°C, 0.7-0.8 MPa, 0.5 h | - | 93% Yield | chemicalbook.com |

| Sodium Hydroxide | 2-Hydroxyethylpyridine | 90°C, Reduced Pressure | - | High | google.com |

| Sulfuric Acid | 2-Picoline, Formaldehyde | 160-240°C, 3-10 MPa, 2-10 min | - | High Yield | google.com |

These advancements underscore the chemical industry's commitment to sustainability. By embracing green chemistry principles, the production of essential compounds like this compound can be achieved with greater efficiency and a significantly reduced environmental footprint.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Nucleophilic Addition Reactions to the Vinyl Group

The electron-deficient nature of the double bond in 2-vinylpyrimidine facilitates Michael-type conjugate additions. This reactivity allows for the formation of a carbon-nucleophile bond at the β-position of the original vinyl group, leading to a variety of functionalized pyrimidine (B1678525) derivatives.

A diverse range of nucleophiles can add to the activated vinyl group of this compound and its derivatives. The general mechanism involves the attack of the nucleophile on the β-carbon of the vinyl group, forming a stabilized carbanionic intermediate which is subsequently protonated to yield the final product.

Oxygen Nucleophiles : Both alcohols and their corresponding alkoxides readily participate in conjugate addition reactions. For instance, 2-chloro-4-vinylpyrimidine reacts with sodium methoxide (B1231860) to afford the conjugate addition product. thieme-connect.com This reactivity is analogous to that of 2-vinylpyridine (B74390), which adds methanol (B129727) to form 2-(2-methoxyethyl)pyridine. wikipedia.org

Sulfur Nucleophiles : Various sulfur-based nucleophiles add efficiently to the vinyl group. Sodium methanesulfinate (B1228633) has been shown to react with vinylpyrimidines to yield the corresponding sulfone products. thieme-connect.com Thiols, such as tert-butyl mercaptan, also undergo addition, often under acidic or basic conditions. thieme-connect.com

Nitrogen Nucleophiles : Amines are effective nucleophiles for this transformation. The reaction of 2-vinylpyridine with morpholine, catalyzed by rhodium complexes, is well-documented and serves as a model for the reactivity of this compound. thieme-connect.com The pyridylethylation of amines is a key strategy in preparing more potent medicinal agents. thieme-connect.com A study involving 2-chloro-4-vinylpyrimidine demonstrated successful conjugate addition with various N-centered nucleophiles. mdpi.com

Carbon Nucleophiles : Carbon-based nucleophiles, including cyanide and enolates, are also employed. The addition of cyanide to 2-vinylpyridine is a known transformation. wikipedia.org Enolates, such as that derived from 2-tetralone, have been shown to react with 2-vinylpyridine in a base-promoted conjugate addition, forming the basis for the synthesis of aza-steroid type compounds. thieme-connect.com Weakly nucleophilic carbon sources like benzene (B151609) can also add to vinyl-substituted diazine ring systems, including pyrimidine, when activated by a superacid like triflic acid. thieme-connect.com

Table 1: Examples of Conjugate Addition Reactions to Vinyl Heterocycles

| Nucleophile | Substrate Example | Product Type | Reference |

|---|---|---|---|

| Sodium Methoxide | 2-Chloro-4-vinylpyrimidine | Heterocyclic ether | thieme-connect.com |

| Sodium Methanesulfinate | 4-Vinylpyrimidine | Pyridylethyl sulfone | thieme-connect.com |

| Morpholine | 2-Vinylpyridine | N-(Pyridylethyl)morpholine | thieme-connect.com |

| 2-Tetralone Enolate | 2-Vinylpyridine | Alkylated tetralone | thieme-connect.com |

| Benzene (with CF₃SO₃H) | This compound | 2-(2-Phenylethyl)pyrimidine | thieme-connect.com |

| N-Methylpiperazine | 2-Chloro-4-vinylpyrimidine | 2-Chloro-4-(2-(4-methylpiperazin-1-yl)ethyl)pyrimidine | mdpi.com |

The functionalized intermediates generated from the initial nucleophilic addition can undergo subsequent intramolecular reactions to form complex heterocyclic systems. An anionic intermediate formed from a conjugate addition can be trapped by an internal electrophile, leading to cyclization.

Transition Metal-Catalyzed Transformations

Transition metal catalysis significantly expands the synthetic utility of this compound, enabling a range of transformations that are difficult to achieve by other means. These reactions often proceed with high efficiency and selectivity.

Hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the vinyl double bond. Vinyl-substituted aromatic N-heterocycles are excellent substrates for this reaction. thieme-connect.com The hydroformylation of 2-vinylpyridine, a close analogue of this compound, using rhodium-based catalysts proceeds with remarkable regioselectivity, almost exclusively yielding the branched aldehyde, 2-(2-pyridyl)propanal. acs.orgresearchgate.netconnectedpapers.com This high selectivity is attributed to the stabilizing effect of the pyridyl ring on the intermediate rhodium-carbon bond. thieme-connect.com Given the electronic similarities, this compound is expected to behave analogously, providing a direct route to pyrimidyl-substituted propanals. These aldehydes are valuable intermediates for further synthetic elaborations.

Table 2: Regioselectivity in the Hydroformylation of Vinylarenes

| Substrate | Catalyst System | Product(s) | Regioselectivity (branched:linear) | Reference |

|---|---|---|---|---|

| 2-Vinylpyridine | [Rh(CO)₂Cl]₂/PMe₂Ph | 2-(2-Pyridyl)propanal | >99:1 | acs.org |

| 3-Vinylpyridine | Rh₄(CO)₁₂ | 2-(Pyrid-3-yl)propanal | High branched selectivity | acs.org |

| Styrene (B11656) | Rh₄(CO)₁₂ | 2-Phenylpropanal & 3-Phenylpropanal | Varies with conditions | acs.org |

Hydroamination is the addition of an N-H bond across a C-C multiple bond. wikipedia.org Cationic rhodium complexes have proven effective in catalyzing the addition of amines to vinyl-substituted N-heterocycles. thieme-connect.com The reaction of 2-vinylpyridine with morpholine, for example, yields the corresponding hydroamination product. thieme-connect.com Mechanistic studies suggest that the reaction is facilitated by the coordination of the ring nitrogen to the rhodium center, which activates the vinyl group toward nucleophilic attack by the amine. thieme-connect.com Zirconium-based catalysts have also been shown to catalyze the intermolecular hydroamination of 2-vinylpyridine, a process characterized by reversible C-N bond formation. acs.org

Hydroaminomethylation is a tandem reaction that combines hydroformylation with a subsequent reductive amination. This one-pot process converts the vinyl group directly into an aminomethyl group. For 2-vinylpyridine, a rhodium catalyst system combined with a Brønsted acid can achieve this transformation, presumably proceeding through the highly reactive propanal intermediate from hydroformylation. thieme-connect.com

Heck Reaction : The Heck reaction, a palladium-catalyzed coupling of an olefin with an aryl or vinyl halide, is a powerful tool for C-C bond formation. rsc.org Heteroaryl olefins like 2-vinylpyridine are competent substrates in this reaction. For example, 2-vinylpyridine can be coupled with aryl halides under palladium catalysis to produce the corresponding stilbene-like products in good yield. beilstein-journals.orgoup.com This methodology was notably used in a large-scale synthesis of Axitinib, where a vinylpyridine moiety was installed via a Heck coupling. rsc.org

Coupling with Imines : A significant C-C bond-forming reaction involves the rhodium-catalyzed reductive coupling of 2-vinyl azines with N-arylsulfonyl imines. nih.govacs.org This reaction proceeds under an atmosphere of hydrogen at ambient temperature and pressure. nih.govnih.gov The process is highly regioselective, exclusively forming the branched coupling product. nih.govnih.gov Deuterium labeling studies support a mechanism involving the oxidative coupling of the vinyl azine and the imine to form a cationic aza-rhodacyclopentane intermediate, which is then cleaved by hydrogenolysis to release the product and regenerate the catalyst. acs.orgnih.gov This represents the first metal-catalyzed reductive C-C coupling of vinyl azines. nih.govnih.gov

Electrophilic Reactions of the Pyrimidine Moiety and Vinyl Group

The electronic character of this compound is defined by two key features: the electron-deficient pyrimidine ring and the reactive vinyl substituent. The pyrimidine ring, being a π-deficient heterocycle, deactivates the attached vinyl group towards electrophilic attack compared to styrene but enhances its susceptibility to nucleophilic attack (Michael addition). Nonetheless, both the ring and the vinyl group can participate in electrophilic reactions under specific conditions.

The vinyl group can undergo classic electrophilic addition reactions, such as the addition of halogens. researchgate.net However, a more characteristic reaction is its behavior as a Michael acceptor. In these reactions, the vinyl group itself is the electrophile, reacting with nucleophiles in a conjugate addition fashion. This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring. Reactions with nucleophiles like hydroxylamine (B1172632) and benzyloxyamine have been reported for the analogous 2-vinylpyridine. acs.org

Protonation of the pyrimidine nitrogen by a strong acid significantly increases the electron-withdrawing effect on the vinyl group, further activating it. This principle is utilized in certain catalytic asymmetric reactions where protonation by a chiral Brønsted acid generates an electrophilic pyridinium (B92312) ion, which can then undergo reactions like photochemical [2+2] cycloadditions. nih.gov

While the pyrimidine ring itself is generally resistant to electrophilic substitution due to its π-deficient nature, electrophilic attack can occur at a ring nitrogen atom, particularly with alkylating agents or during protonation.

Radical Reactions and Mechanistic Investigations

The vinyl group of this compound is a key site for radical reactions, including atmospherically relevant degradations and synthetic additions.

The atmospheric fate of this compound is largely determined by its gas-phase reactions with key atmospheric oxidants: the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). Detailed studies on the analogous compound, 2-vinylpyridine, provide significant insight into these processes. acs.orgepa.gov

The reaction with the OH radical proceeds via electrophilic addition to the vinyl group's double bond. This is expected to be the primary daytime loss process for this compound in the atmosphere. For 2-vinylpyridine, this reaction leads to the formation of 2-pyridinecarboxaldehyde (B72084) with a high yield (78 ± 14%). acs.orgepa.gov A similar outcome is anticipated for this compound, yielding 2-pyrimidinecarboxaldehyde.

Reaction with ozone also attacks the vinyl double bond, leading to the formation of an initial ozonide that subsequently decomposes. The major products observed for 2-vinylpyridine are 2-pyridinecarboxaldehyde (80 ± 9% yield) and formaldehyde (B43269) (34 ± 5% yield). acs.orgepa.gov

The reaction with the NO₃ radical, an important nighttime oxidant, also involves addition to the double bond. For styrene, a related molecule, this reaction produces benzaldehyde (B42025) and formaldehyde in minor yields, with the majority of products being nitro-containing organic compounds. semanticscholar.org A similar complex product mixture would be expected for this compound.

Table 2: Gas-Phase Reaction Data for 2-Vinylpyridine (as an analogue for this compound)

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Major Products | Product Yield (%) | Reference |

|---|---|---|---|---|

| OH Radical | (5.8 ± 1.5) x 10⁻¹¹ | 2-Pyridinecarboxaldehyde | 78 ± 14 | acs.orgepa.gov |

| O₃ | (2.06 ± 0.21) x 10⁻¹⁸ | 2-Pyridinecarboxaldehyde, Formaldehyde | 80 ± 9, 34 ± 5 | acs.orgepa.gov |

This compound can undergo free radical additions across its double bond, often proceeding with anti-Markovnikov regioselectivity. This outcome is contrary to typical ionic additions and is characteristic of radical mechanisms. libretexts.org

A key example is the anti-Markovnikov hydroamination. In this reaction, an amine is added across the vinyl double bond. The reaction can be initiated by organic peroxides, which generate an amino radical. researchgate.net This radical then adds to the vinyl group of the pyrimidine. The addition occurs at the β-carbon, which is the less substituted carbon, to generate a more stable benzylic-type radical on the α-carbon, stabilized by the adjacent pyrimidine ring. libretexts.org This radical intermediate then abstracts a hydrogen atom from another amine molecule, propagating the radical chain and yielding the anti-Markovnikov product. researchgate.net This type of reaction has been successfully applied to various vinyl pyridines and other vinyl heteroarenes. researchgate.netresearchgate.net Photocatalytic methods have also been developed to generate the necessary amino radicals from heteroaryl amines, including aminopyrimidines, to achieve the same transformation. nih.gov

The mechanism can be summarized as:

Initiation: Formation of an amino radical from an amine precursor.

Propagation Step 1: The amino radical adds to the β-carbon of the this compound double bond, forming a stabilized α-radical.

Propagation Step 2: The α-radical abstracts a hydrogen atom from a donor (e.g., another amine molecule), forming the final product and regenerating a radical to continue the chain.

Crosslinking Reactivity with Biological Molecules

Vinylpyrimidine derivatives have been engineered as potent crosslinking agents for biological macromolecules, particularly nucleic acids like DNA and RNA. oup.comresearchgate.net These molecules, often referred to as crosslink-forming oligonucleotides (CFOs), are designed to bind to a target sequence and form an irreversible covalent bond, which can be used to inhibit gene expression or probe nucleic acid structure and function. oup.com

A well-studied example is 4-amino-6-oxo-2-vinylpyrimidine (AOVP). researchgate.netglenresearch.com When incorporated into an oligonucleotide strand, AOVP can selectively react with nucleobases on the complementary strand. The reactivity and selectivity depend on the local structure of the duplex. For instance, an AOVP derivative with an acyclic linker has been shown to selectively form crosslinks with guanine (B1146940) (G) and thymine (B56734) (T) in DNA, and with guanine in RNA. oup.comresearchgate.net

The crosslinking reaction with guanine involves the nucleophilic attack of an exocyclic amine of guanine (the N2 position) on the electrophilic vinyl group of AOVP. oup.com This reaction is significantly accelerated in the presence of certain divalent metal ions, such as CoCl₂, NiCl₂, ZnCl₂, and MnCl₂. oup.com Furthermore, AOVP exhibits reactivity towards 8-oxoguanine (8-oxoG), a common oxidative DNA lesion, reacting at the N1 or N2 amine positions. oup.com The ability to determine the precise structure of these crosslinked adducts using techniques like high-resolution NMR is crucial for understanding their biological processing and repair. oup.comoup.com

This targeted covalent modification highlights the utility of the vinylpyrimidine scaffold in chemical biology and therapeutic applications. researchgate.net

Table 3: Crosslinking Reactivity of AOVP Derivatives

| Target Nucleic Acid | Target Base | Conditions | Outcome | Reference |

|---|---|---|---|---|

| DNA | Guanine | 50 mM MES buffer (pH 7.0), 37°C | Covalent adduct formation | oup.com |

| DNA | 8-oxoguanine | 50 mM MES buffer (pH 7.0), 37°C | Covalent adduct formation | oup.comoup.com |

| RNA | Guanine | Presence of CoCl₂, NiCl₂, ZnCl₂, MnCl₂ | Accelerated crosslinking | oup.com |

Polymerization Science of 2 Vinylpyrimidine

Controlled Polymerization Techniques

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.net These methods offer significant advantages over traditional free radical polymerization.

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to 2-vinylpyrimidine. acs.orgacs.orgmst.edu This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined polymers. wikipedia.org

The first successful RAFT polymerization of this compound was reported to yield polymers with controlled molecular weights and narrow polydispersity indices (PDI) ranging from 1.10 to 1.25. acs.org This is well below the theoretical lower limit of 1.50 for conventional free radical polymerization. acs.org The process typically involves an initiator such as azobisisobutyronitrile (AIBN) and a RAFT agent like cumyl dithiobenzoate (CDB), with the reaction being conducted under an inert atmosphere at elevated temperatures, for example, 60 °C. acs.org The controlled nature of RAFT polymerization is evidenced by a linear relationship between the number-average molecular weight (Mn) and monomer conversion, as well as a pseudo-first-order rate plot. acs.org

A key advantage of RAFT is the ability to create block copolymers with high efficiency. acs.orgmst.edu For instance, a poly(2-vinylpyridine) macro-chain-transfer agent can be chain-extended with another monomer, such as 4-vinylpyridine (B31050), to produce diblock copolymers with near-quantitative blocking efficiency. acs.org This versatility has also been demonstrated in the synthesis of graft copolymers, where a poly(vinyl chloride)-based macroinitiator was used for the RAFT polymerization of 2-vinylpyridine (B74390). researchgate.net Furthermore, visible light-induced RAFT polymerization of 2-vinylpyridine has been achieved without the need for exogenous initiators or photocatalysts, offering a milder and more energy-efficient synthetic route. researchgate.net This method, using blue light-emitting diodes, yielded poly(2-vinylpyridine) with a narrow dispersity (Đ = 1.13) and high conversion. researchgate.net

Table 1: Summary of RAFT Polymerization of this compound

| Initiator | Chain Transfer Agent (CTA) | Solvent | Temperature (°C) | Resulting Polymer | PDI | Reference |

|---|---|---|---|---|---|---|

| Azoisobutyronitrile (AIBN) | Cumyl dithiobenzoate (CDB) | Bulk | 60 | Poly(this compound) | 1.10-1.25 | acs.org |

| AIBN | Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate | Anisole | 70 | Poly(styrene-stat-2-vinylpyridine) | - | nsf.gov |

| - | S-1-dodecyl-S'-(α,α'-dimethyl-α″-aceticacid) trithiocarbonate | - | - | Poly(2-vinylpyridine) | 1.13 | researchgate.net |

Nitroxide-Mediated Polymerization (NMP) is another prominent CRP technique for synthesizing well-defined polymers, including poly(2-vinylpyridine). researchgate.netbeilstein-journals.org This method relies on the reversible termination of growing polymer chains by a stable nitroxide radical. rsc.org The development of new nitroxides has significantly broadened the range of monomers that can be polymerized in a controlled manner. beilstein-journals.orgmdpi.com

The controlled polymerization of this compound via NMP has been demonstrated to produce polymers with narrow molecular weight distributions. beilstein-journals.orguoa.gr For instance, using a hydrido nitroxide-based initiator, nitroxide-terminated poly(2-vinylpyridine) was prepared with controlled molecular weights. beilstein-journals.org Kinetic studies have shown that bulk polymerization at 110 °C provides optimal reaction conditions. beilstein-journals.org The resulting P2VP can then serve as a macroinitiator for the synthesis of block copolymers, such as P2VP-block-poly(N-isopropylacrylamide). beilstein-journals.org

In some cases, additives can be beneficial. The bulk free-radical polymerization of 2VP in the presence of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and acetic anhydride (B1165640) at 95°C yielded linear poly(2-vinylpyridine) with a narrow molecular weight distribution up to 66% conversion. uoa.gr Beyond this point, side reactions became more significant. uoa.gr This approach has also been used to create well-defined random and block copolymers of 2VP with monomers like styrene (B11656) and tert-butyl methacrylate (B99206). uoa.gr

Table 2: Conditions for Nitroxide-Mediated Polymerization of this compound

| Initiator/Nitroxide System | Additive | Solvent | Temperature (°C) | Resulting Polymer Architecture | Reference |

|---|---|---|---|---|---|

| Hydrido nitroxide-based initiator | None | Bulk | 110 | Homopolymer, Block copolymer | beilstein-journals.org |

| 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) | Acetic anhydride | Bulk | 95 | Homopolymer, Random copolymer, Block copolymer | uoa.gr |

| NHS-BlocBuilder/SG1 | None | - | - | Statistical copolymer | mdpi.comresearchgate.net |

Anionic polymerization is a powerful living polymerization technique capable of producing polymers with well-defined structures and narrow molecular weight distributions. uni-mainz.desemanticscholar.org However, the anionic polymerization of polar monomers like 2-vinylpyridine requires careful control to prevent side reactions, such as the nucleophilic attack of the carbanionic chain end on the electron-deficient pyridine (B92270) ring. acs.orgosti.gov

In the anionic polymerization of 2-vinylpyridine, the propagating species are carbanions. ufl.edu The structure and stability of these intermediate carbanions play a crucial role in the polymerization process. Due to charge delocalization into the pyridine ring, these carbanions can exist as (E) and (Z) geometric isomers. ufl.edu These isomers interconvert slowly on the NMR timescale, and their equilibrium can be influenced by factors such as the counterion. ufl.edu

The existence of these E/Z isomers has significant consequences for the stereochemistry of the resulting polymer. ufl.edu The interconversion between the E and Z forms can occur through the addition of a monomer, which is consistent with monomer addition in both s-cis and s-trans conformations. ufl.edu This leads to a unique type of polymer sequence statistics that is applicable to the anionic polymerization of vinyl monomers where the substituents on the vinyl group are different. ufl.edu

The nature of the counterion has a profound effect on the stereochemistry of the anionic polymerization of 2-vinylpyridine. ufl.edu The ratio of E/Z carbanion isomers has been shown to be a function of the metal countercation. ufl.edu For instance, studies using initiators with different alkali metals (Li⁺, Na⁺, K⁺, Cs⁺) have been conducted to investigate this influence. scispace.com

Despite the influence on the E/Z isomer ratio of the living end, the triad (B1167595) isotactic content of the resulting poly(2-vinylpyridine) has been found to be almost identical, regardless of the counterion used in tetrahydrofuran (B95107) (THF) at -78°C. scispace.com This suggests that while the counterion affects the geometry of the active center, other factors may dominate the stereochemical outcome of the propagation step under these conditions. The stabilization of the metal cation by the penultimate pyridine ring is thought to play a role in the polymerization process. ufl.edu In some cases, such as with poly(3-methyl-2-vinylpyridine), a highly isotactic polymer is formed, which is attributed to a helical conformation of the chain end that favors monomer addition from one face. ufl.edu

Table 3: E/Z Isomer Ratios as a Function of Counterion

| Counterion | E/Z Ratio | Reference |

|---|---|---|

| Li⁺ | Varies | ufl.edu |

| K⁺ | Varies | ufl.edu |

Anionic Polymerization

Polymer Sequence Statistics

Detailed polymer sequence statistics for this compound are not extensively documented in the provided research. However, insights can be drawn from studies on the anionic polymerization of the analogous monomer, 2-vinylpyridine. The stereochemistry of this polymerization is influenced by the existence of (E) and (Z) geometric isomers of the carbanion intermediates. ufl.edu The interconversion of these isomers occurs through the monomer addition step, which is consistent with addition in both s-cis and s-trans conformations. ufl.edu

This dynamic leads to a unique model of polymer sequence statistics applicable to vinyl monomers of this type. ufl.edu The ratio of E/Z isomers can be a function of the countercation used in the anionic polymerization. ufl.edu This model is also suggested to be potentially applicable to the cationic polymerization of similar vinyl monomers, provided the carbocation intermediates are stabilized by resonance. ufl.edu For instance, in the case of poly(3-methyl-2-vinylpyridine), the assumption of a Bernoullian propagation model provides a reasonable, though tentative, assignment of the main chain stereochemistry. ufl.edu

Cationic Polymerization

Cationic polymerization is a chain-growth process involving initiation, propagation, and termination steps, where the active center is a carbocation. slideshare.netresearchgate.net The feasibility of this process depends on the stability of the carbocation formed from the monomer. slideshare.netresearchgate.net For vinyl monomers, substituents that can stabilize the positive charge, typically electron-donating groups, facilitate polymerization. researchgate.net

In the case of 2-vinylpyridine, an analogue of this compound, the pyridine ring's nitrogen atom is electron-withdrawing, which can destabilize the adjacent carbocation and complicates cationic polymerization. researchgate.net Despite this, polymerization can be initiated by electrophiles. The reaction mechanism involves the addition of the electrophile to the monomer to form a carbocation intermediate, which then propagates the chain. slideshare.net The rate of polymerization is sensitive to factors such as the solvent's polarity; for example, the polymerization of p-methoxystyrene by iodine sees its propagation rate constant increase by over two orders of magnitude when changing the solvent from nonpolar carbon tetrachloride to polar methylene (B1212753) chloride. researchgate.net

Electropolymerization Mechanisms on Metal Surfaces

The electropolymerization of 2-vinylpyridine on metal surfaces like copper provides a well-studied model for understanding this process. acs.org The mechanism is critically dependent on the pH of the aqueous electrolyte solution. acs.orgpaint.org

The proposed mechanism proceeds as follows:

Protonation and Adsorption : In an acidic aqueous solution (e.g., pH 4.8), 2-vinylpyridine molecules become protonated to form 2-vinylpyridinium ions. These cations are then selectively adsorbed onto the surface of the cathode. acs.orgpaint.orgnih.gov

Initiation : The adsorbed 2-vinylpyridinium ions undergo electrochemical reduction via an electron transfer reaction. This process generates free radicals on the surface. acs.org

Propagation : These newly formed radicals initiate polymerization by reacting with neutral 2-vinylpyridine molecules present in the solution. acs.orgnih.gov The resulting polymer chains are often relatively short due to frequent chain transfer reactions or termination on the cathode surface. acs.org

Branching and Cross-linking : At more negative potentials, a secondary growth mechanism can occur. Nitrogen sites along the newly formed poly(2-vinylpyridine) chains can be protonated, adsorb onto the cathode, and be reduced to form polymeric radicals. These radicals can then initiate chain branching, leading to highly branched and cross-linked polymer coatings. acs.orgacs.org This cross-linking contributes to the low solubility of the resulting films in common organic solvents. acs.org

This process allows for the formation of good quality polymer films on a variety of metals. paint.org

Stereocontrol and Tacticity in 2-Vinylpyridine Polymerization

Catalytic Precision Polymerization (e.g., Yttrium Complexes)

The precise control over the stereochemistry of poly(2-vinylpyridine) (P2VP) has been achieved using catalytic precision polymerization, particularly with rare-earth metal catalysts such as yttrium complexes. rsc.orgrsc.org These catalysts enable the synthesis of P2VP with varying tacticities, from atactic (random stereochemistry) to highly isotactic (uniform stereochemistry). rsc.orgresearchgate.net

2-Methoxyethylamino-bis(phenolate)-yttrium complexes have been effectively employed in the group transfer polymerization (GTP) of 2-vinylpyridine. rsc.orgrsc.org These C₁-symmetric catalyst systems can isospecifically polymerize the prochiral monomer with moderate to high activities, yielding polymers with isotactic probabilities (Pₘ) ranging from 0.54 to 0.74 and narrow molecular weight distributions. rsc.orgrsc.org Further steric modifications to the bisphenolate ligand structure have led to the synthesis of highly isotactic P2VP with Pₘ values up to 0.92. acs.org

Density functional theory (DFT) calculations on cationic yttrium complexes have provided deeper mechanistic understanding. rsc.org For catalysts like [L¹Y(CH₂SiMe₃)(THF)]⁺ and [L²Y(CH₂SiMe₃)(THF)]⁺, isotactic selectivity is achieved through a combination of smaller catalyst deformation and favorable electronic effects. rsc.org The bulkiness of the ancillary ligands on the catalyst has a direct relationship with the energy barriers for isotactic insertion, highlighting the significant influence of steric hindrance on stereoselectivity. rsc.org

| Catalyst System | Polymerization Type | Resulting Tacticity (Pₘ) | Key Findings | Reference |

|---|---|---|---|---|

| 2-Methoxyethylamino-bis(phenolate)-yttrium complexes | Group Transfer Polymerization (GTP) | 0.54 - 0.74 (atactic to isotactic) | C₁-symmetric catalysts show moderate to high activity and produce polymers with narrow molecular weight distributions. | rsc.orgrsc.org |

| Sterically modified 2-methoxyethylamino-bis(phenolate)yttrium complexes | Group Transfer Polymerization (GTP) | Up to 0.92 (highly isotactic) | Steric modifications on the ligand enhance isotacticity. | acs.org |

| Cationic β-diketiminato yttrium complexes | Coordination Polymerization | Atactic to highly isotactic (mm up to 99%) | Isotactic selectivity is influenced by ligand symmetry and steric bulk. | rsc.org |

Enantiomorphic Site Control Mechanisms

Mechanistic studies involving ¹³C NMR microstructure analysis of the isotactic P2VP produced by 2-methoxyethylamino-bis(phenolate)-yttrium catalysts have revealed that the stereocontrol originates from an enantiomorphic site control mechanism. rsc.orgrsc.orgacs.org This mechanism implies that the chirality of the catalyst's active site, rather than the stereochemistry of the last monomer unit added to the growing chain (chain-end control), dictates the stereochemistry of the incoming monomer. acs.orgrsc.org

Copolymerization and Block Copolymer Architectures

2-Vinylpyridine is a versatile monomer for creating copolymers with tailored properties and complex architectures, such as diblock and triblock copolymers. researchgate.netuni-mainz.de These structures are synthesized using controlled polymerization techniques, most notably Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and living anionic polymerization. researchgate.netacs.org

RAFT polymerization has been successfully used to synthesize well-defined block copolymers of 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP). researchgate.netacs.org The process allows for good control over molecular weight and results in low polydispersity indices (PDI), typically between 1.10 and 1.25. acs.org By using a homopolymer of one vinylpyridine isomer as a macro-chain transfer agent (macro-CTA), the other isomer can be polymerized to form a diblock copolymer with near-quantitative blocking efficiency. acs.org This method has also been extended to create novel block copolymers such as poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) (PNIPAM-b-P2VP), which exhibit both pH- and thermo-responsive behavior in aqueous solutions. nih.gov

Anionic polymerization is another powerful technique for synthesizing block copolymers. uni-mainz.dersc.org For example, high molecular weight ABA triblock copolymers using 2-VP as the "A" block and isoprene (B109036) as the "B" block have been synthesized. uni-mainz.de These materials can function as thermoplastic elastomers. Additionally, yttrium-based catalysts used for GTP can produce AB and ABB' block copolymers from 2VP and dialkylvinylphosphonates, creating multi-responsive amphiphilic polymers that self-assemble into micelles. rsc.org

| Copolymer System | Synthesis Method | Architecture | Key Features | Reference |

|---|---|---|---|---|

| Poly(2VP-b-4VP) | RAFT | Diblock | Controlled molecular weight and low PDI. | researchgate.netacs.org |

| Poly(styrene-b-2VP) | Anionic Polymerization | Diblock | Precursor for high-χ block copolymers (PS-b-P2VPNO). | rsc.org |

| Poly(N-isopropylacrylamide-b-2VP) | RAFT | Diblock | Dual pH- and thermo-responsive micelles. | nih.gov |

| Poly(2VP-b-isoprene-b-2VP) | Anionic Polymerization | ABA Triblock | Thermoplastic elastomer properties. | uni-mainz.de |

| Poly(2VP-b-diethylvinylphosphonate) | Group Transfer Polymerization (GTP) | Diblock (AB) / Triblock (ABB') | Multi-responsive (pH, temperature) amphiphilic micelles. | rsc.org |

Synthesis of Statistical and Block Copolymers

The synthesis of copolymers of 2-vinylpyridine allows for the combination of its properties with those of other polymers, leading to materials with tailored characteristics. Both statistical and block copolymers have been extensively studied.

Statistical copolymers, where the monomer units are arranged randomly, can be synthesized through various polymerization techniques. For instance, statistical copolymers of 2-vinylpyridine and tert-butyl methacrylate (tBMA) have been successfully prepared via nitroxide-mediated polymerization (NMP). dntb.gov.uaacs.org This method allows for the creation of copolymers with low dispersity and controlled molecular weights across a wide range of compositions. acs.org The subsequent deprotection of the tBMA units yields ampholytic statistical copolymers of methacrylic acid and 2-vinylpyridine, which exhibit tunable water solubility depending on the pH. acs.org

Block copolymers, which consist of long sequences or "blocks" of one monomer followed by a block of another, are often synthesized using living polymerization techniques. Living anionic polymerization is a common method for producing well-defined block copolymers of 2-vinylpyridine. nih.govgoogle.com For example, block copolymers of styrene and 2-vinylpyridine are often synthesized via living anionic polymerization in tetrahydrofuran (THF) at low temperatures to create model polymers for studying interfacial properties. google.com Another approach involves the synthesis of poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP) block copolymers. This is achieved through the anionic polymerization of the respective monomers to form living homopolymers, which are then covalently linked. mdpi.comtandfonline.com This method allows for the creation of well-defined materials with varying molecular weights and block ratios. mdpi.comtandfonline.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for synthesizing block copolymers of 2-vinylpyridine. acs.orgmdpi.comresearchgate.net This method has been used to create block copolymers of 2-vinylpyridine and 4-vinylpyridine by using a homopolymer of one as a macro-chain-transfer agent for the polymerization of the other. acs.orgmdpi.comresearchgate.net This demonstrates good control over the polymerization process, leading to block copolymers with near-quantitative blocking efficiency. acs.orgmdpi.comresearchgate.net

A novel approach for synthesizing block copolymers of styrene and 2-vinylpyridine involves a transformation of the polymerization mechanism from living anionic to atom transfer radical polymerization (ATRP). google.comacs.org In this method, hydroxy-terminated polystyrene is first synthesized via anionic polymerization and then converted to a macroinitiator that can be used to polymerize 2-vinylpyridine via ATRP. google.comacs.org

Table 1: Synthesis of 2-Vinylpyridine Block Copolymers

| Copolymer System | Polymerization Method | Key Findings |

|---|---|---|

| Poly(styrene)-b-poly(2-vinylpyridine) | Living Anionic Polymerization / ATRP | A novel method transforming living anionic to ATRP was developed. |

| Poly(dimethylsiloxane)-b-poly(2-vinylpyridine) | Anionic Polymerization | Synthesis of well-defined materials with varying molecular weights and block ratios was achieved. mdpi.comtandfonline.com |

| Poly(2-vinylpyridine)-b-poly(4-vinylpyridine) | RAFT Polymerization | Demonstrated good end-group control and near-quantitative blocking efficiency. acs.orgmdpi.comresearchgate.net |

Graft Copolymerization Methodologies

Graft copolymers are a class of branched copolymers in which the side chains are structurally distinct from the main chain. Several methodologies have been developed for the synthesis of graft copolymers involving 2-vinylpyridine.

One common approach is the "grafting through" method, where a macromonomer is copolymerized with another monomer. For instance, poly(2-vinylpyridine)-graft-polyoxyethylene has been synthesized by copolymerizing a polyoxyethylene (PEO) macromer with 2-vinylpyridine using a free radical initiator like azobisisobutyronitrile (AIBN). tandfonline.com The grafting efficiency of this process can be influenced by factors such as the concentrations of the monomer and macromonomer. tandfonline.com

Another strategy is the "grafting from" approach, where the main chain is modified with initiator sites from which the side chains are grown. A novel macroinitiator for RAFT polymerization has been developed from poly(vinyl chloride) (PVC), which is then used to polymerize 2-vinylpyridine to form poly(vinyl chloride-graft-2-vinylpyridine) copolymers. acs.org This method allows for the control of the block lengths of the graft copolymers by varying the reaction conditions. acs.org

The "grafting to" method involves the reaction of a pre-formed polymer with reactive sites on another polymer chain. This has been demonstrated by preparing polystyrene backbones and then introducing reactive chloromethylated sites. researchgate.netscielo.br Separately, poly(2-vinylpyridine) side chains are prepared by anionic polymerization and, while still active, are reacted with the chloromethylated polystyrene. researchgate.netscielo.br

Table 2: Graft Copolymerization of 2-Vinylpyridine

| Graft Copolymer | Method | Description |

|---|---|---|

| Poly(2-vinylpyridine)-graft-polyoxyethylene | Grafting through | Copolymerization of a PEO macromer with 2-vinylpyridine. tandfonline.com |

| Poly(vinyl chloride)-graft-poly(2-vinylpyridine) | Grafting from (RAFT) | A PVC-based macroinitiator is used to polymerize 2-vinylpyridine. acs.org |

| Polystyrene-graft-poly(2-vinylpyridine) | Grafting to | Active poly(2-vinylpyridine) chains are reacted with a chloromethylated polystyrene backbone. researchgate.netscielo.br |

Oligomerization Studies and Surface Behavior

The study of the oligomers of 2-vinylpyridine provides valuable insights into the initial stages of polymerization and the behavior of these molecules at surfaces. Oligomers of 2-vinylpyridine can be prepared by the addition of the monomer to solutions of alkali salts of 2-ethylpyridine. researchgate.netresearchgate.net The stereochemistry of these oligomers has been found to be dependent on the counterion used during synthesis. researchgate.netresearchgate.net For example, with lithium and sodium counterions, the resulting oligomers are highly isotactic. researchgate.netresearchgate.net

The surface behavior of polymers and oligomers of 2-vinylpyridine is of significant interest due to the potential for applications in coatings and surface modification. sigmaaldrich.com The quaternization of the pyridine units in poly(2-vinylpyridine) copolymers can increase the hydrophilicity of the material, which is beneficial for applications such as the adsorption of pollutants from aqueous solutions. mdpi.comscielo.br

The surface interactions of end-grafted poly(2-vinylpyridine) layers have been studied in detail. These layers exhibit swelling and collapsing behavior in response to changes in pH and salt concentration. The adhesion of these layers to surfaces like silica (B1680970) is also dependent on the grafting density and the ionic strength of the solution.

Furthermore, the self-assembly of poly(2-vinylpyridine)-containing block copolymers at the air-water interface can lead to the formation of surface micelles. acs.org The morphology of these micelles can be influenced by factors such as the subphase pH and the composition of the block copolymer mixture. acs.org For instance, in mixed micelles of polystyrene-b-poly(2-vinylpyridine) and polystyrene-b-poly(methyl methacrylate), the structure of the micelles depends on whether the copolymers are spread as a premixed solution or sequentially. acs.org

Quantum Chemical Calculations of Molecular Structure and Interactions

Quantum chemical calculations have proven to be a powerful tool in understanding the intricacies of this compound's chemical behavior. These methods allow for the detailed examination of reaction mechanisms and intermolecular forces that govern its interactions with other molecules.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study the mechanisms of various chemical reactions, including 1,3-dipolar cycloadditions. mdpi.com DFT calculations, such as those at the M06-2X/Def2TZVP/SMD(MeCN) or M06-2X/6-31+G(d,p) levels, can help to determine the favorability of different reaction pathways, such as stepwise radical-mediated versus concerted mechanisms. mdpi.com This theoretical approach is crucial for understanding and predicting the outcomes of chemical reactions involving compounds like this compound. coe.edu

Intermolecular Interactions in Molecular Imprinting Complexes

This compound is a functional monomer frequently used in the synthesis of molecularly imprinted polymers (MIPs). mdpi.comrsc.org MIPs are synthetic materials with recognition sites that are complementary in shape and functionality to a template molecule. mdpi.comugm.ac.id The performance of these polymers is highly dependent on the intermolecular interactions between the functional monomer and the template molecule during the pre-polymerization stage. researchgate.net

Computational studies, often combining DFT and molecular dynamics, are employed to understand these interactions. nih.gov For instance, quantum chemical calculations at the B3LYP/6-311++g(d,p) level have been used to investigate the molecular imprinting complexes of bisphenol A (BPA) with 2-vinylpyridine, a structurally similar compound to this compound. researchgate.net These studies reveal the optimized geometries and interaction energies of the complexes. researchgate.net

Hydrogen Bonding Analysis

Hydrogen bonds play a critical role in the formation and stability of molecular complexes involving this compound. The nitrogen atom in the pyrimidine (B1678525) ring can act as a hydrogen bond acceptor. mdpi.com Theoretical investigations help to characterize these interactions.

In studies of related vinylpyridine complexes, DFT calculations have shown that the formation of a hydrogen bond between the nitrogen of the pyridine ring and a hydroxyl group of a template molecule leads to a significant red-shift in the O–H stretching vibration frequency. researchgate.net The interaction energies for these hydrogen bonds have been calculated to be in the range of 29-36 kJ/mol, which is characteristic of typical hydrogen bonding. researchgate.net The analysis of these interactions is often supported by techniques like Hirshfeld surface analysis. researchgate.net

Electronic Structure and Spectroscopic Property Predictions

Computational methods are also instrumental in predicting the electronic structure and spectroscopic properties of this compound and its derivatives.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity. irjweb.com

For related compounds like 3-methyl 2-vinyl pyridinium (B92312) phosphate, DFT calculations using the B3LYP/6-311++G (d, p) basis set have been used to determine the HOMO and LUMO energies. researchgate.net This analysis helps in understanding the charge transfer interactions within the molecule. irjweb.com In cycloplatinated(II) complexes based on 2-vinylpyridine, time-dependent DFT (TD-DFT) calculations have been used to obtain the frontier molecular orbitals and simulate the electronic absorption spectra. nih.gov

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. faccts.deuni-muenchen.de It provides a localized picture of the Lewis structure, including lone pairs and bonds. uni-muenchen.de NBO analysis can be used to evaluate intramolecular charge transfer and hyperconjugative interactions. researchgate.net

This method examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, estimating their energetic importance through second-order perturbation theory. uni-muenchen.de For example, in studies of related pyridinium compounds, NBO analysis has been used to understand the delocalization of electron density. researchgate.net The analysis reveals the composition of the natural bond orbitals from the natural atomic hybrids. uni-muenchen.de

Simulated Vibrational and Electronic Absorption Spectra (TD-DFT)

Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding the electronic and vibrational properties of this compound and its derivatives. These computational methods allow for the simulation of spectra, providing insights that complement and help interpret experimental data. semanticscholar.orgmdpi.com

Studies on related vinyl-substituted aromatic compounds have demonstrated the utility of TD-DFT in predicting electronic absorption spectra. researchgate.netmdpi.com For instance, investigations into cycloplatinated(II) complexes incorporating 2-vinylpyridine, a structurally similar compound, have successfully used TD-DFT to characterize the electronic transitions observed in UV-vis spectra. semanticscholar.orgmdpi.com These calculations, often performed considering solvent effects, help to elucidate the nature of the electronic excitations, such as metal-to-ligand charge transfer (MLCT) and ligand-centered transitions. semanticscholar.orgmdpi.com The agreement between simulated and experimental spectra reinforces the validity of the computational models used. mdpi.com

The following table outlines the typical computational approach for simulating spectra:

| Spectral Type | Computational Method | Key Outputs | Application |

| Electronic Absorption (UV-Vis) | Time-Dependent Density Functional Theory (TD-DFT) | Excitation energies, oscillator strengths | Characterization of electronic transitions |

| Vibrational (IR & Raman) | Density Functional Theory (DFT) | Vibrational frequencies, intensities | Assignment of fundamental vibrational modes |

Conformational Analysis and Potential Energy Surfaces

The conformational preferences and rotational dynamics of this compound are critical to understanding its reactivity and interactions. A potential energy surface (PES) describes the energy of the molecule as a function of its atomic coordinates, revealing the most stable conformations (minima) and the energy barriers to rotation (saddle points). libretexts.org

For molecules with rotational freedom, such as the vinyl group in this compound, conformational analysis helps to identify the preferred orientation of the vinyl substituent relative to the pyrimidine ring. Studies on the analogous 2-vinylpyridine have indicated a preference for the vinyl group to be cis to the nitrogen atom in the ring. researchgate.net This preference is determined by analyzing long-range coupling constants in proton NMR spectra, with the findings often supported by molecular orbital calculations. researchgate.net

The rotational barrier, or the energy required to rotate the vinyl group around the C-C single bond, is a key feature of the potential energy surface. For related systems like substituted ureas and anilines, computational methods have been used to calculate these barriers, which typically range from a few to over 15 kcal/mol depending on the specific electronic and steric factors. researchgate.netcsic.es For instance, in N-aryl-2-tert-butyl-6-methylanilines, the rotational barrier around the N-C bond was found to be sensitive to the electronic effects of substituents. csic.es Similarly, for 2,2'-bi-1H-imidazole, DFT calculations estimated the rotational barrier to be around 11.8 kcal/mol. rsc.org

Interaction potential energy curves have been calculated for similar molecules like 2-vinylpyridine interacting with other atoms, revealing how anisotropic interactions vary depending on the direction of approach. researchgate.netresearchgate.net These studies show that attractive interactions are significant, for example, when approaching the π-system of the aromatic ring. researchgate.net In 2-vinylpyridine, the presence of the vinyl group creates steric hindrance that influences the interaction potential around the nitrogen atom. researchgate.net

The conformational state of polymers derived from these monomers, such as poly(2-vinylpyridine), has also been a subject of investigation. Spectroscopic studies have shown that the polymer undergoes conformational transitions in solution as a function of factors like neutralization, leading to an extension of the polymer chain. tandfonline.comtandfonline.com Single-molecule fluorescence correlation spectroscopy has even been used to observe first-order conformational transitions of single poly(2-vinylpyridine) chains. aip.org

| Molecule/System | Finding | Methodology | Reference |

| 2-Vinylpyridine | Prefers a conformation with the vinyl group cis to the ring nitrogen. | NMR, Molecular Orbital Calculations | researchgate.net |

| 2-Vinylpyridine | Interaction potential is anisotropic, with steric hindrance from the vinyl group affecting access to the nitrogen atom. | Penning Ionization Electron Spectroscopy, Li Model Potential Calculations | researchgate.net |

| Poly(2-vinylpyridine) | Undergoes a conformational transition in aqueous solution upon neutralization. | Raman and Infrared Spectroscopy | tandfonline.comtandfonline.com |

| Poly(2-vinylpyridine) | Exhibits a stepwise change in hydrodynamic radius, indicating a first-order conformation transition. | Fluorescence Correlation Spectroscopy | aip.org |

Theoretical Insights into Catalyst Design and Selectivity

Computational studies provide powerful tools for understanding reaction mechanisms and guiding the rational design of catalysts for reactions involving this compound and related vinyl-heterocycles. nih.govnih.govacs.org Density Functional Theory (DFT) is a key method used to investigate catalyst performance, offering insights into how catalyst structure influences reactivity and selectivity. nih.govnih.govresearchgate.net

In the context of polymerization, theoretical investigations have been crucial for elucidating the stereoselectivity of catalysts. For the polymerization of 2-vinylpyridine, DFT calculations have been used to study the mechanism of yttrium-catalyzed reactions. nih.govrsc.org These studies revealed that the stereoselectivity (isotactic vs. atactic) is governed by a combination of the catalyst's deformation energy and electronic effects. nih.govrsc.org By modeling different ancillary ligands on the yttrium catalyst, researchers could establish a direct relationship between the bulkiness of the ligands and the energy barriers for polymerization, with greater steric hindrance favoring specific stereochemical outcomes. nih.govrsc.org Such computational work provides a mechanistic understanding that is valuable for designing improved catalysts. nih.govacs.orgrsc.org

Similarly, in the Rhodium-catalyzed hydroalkylation of 2-vinylpyridine, DFT studies have shown that both the steric and electronic properties of N-heterocyclic carbene (NHC) ligands have a significant impact on catalyst selectivity. researchgate.net

For other types of reactions, such as the Ti(salen)-catalyzed asymmetric [3 + 2] cycloaddition with 2-vinylpyridine, computational analysis has been employed to understand the origins of enantioselectivity. nih.gov By calculating the transition states for the selectivity-determining step, researchers identified catalyst distortion as the key factor controlling the stereochemical outcome. nih.gov This insight, derived from distortion/interaction analysis, guided the development of new catalysts with modified structures that led to significantly improved enantioselectivity for electron-deficient alkenes like 2-vinylpyridine. nih.gov

Theoretical studies on calcium-catalyzed hydrophosphination have compared the reactivity of styrene and 2-vinylpyridine. acs.org These investigations showed that for 2-vinylpyridine, polymerization is energetically more favorable than protonolysis. The coordination of the pyrimidine ring's nitrogen atom to the calcium center (Ca←N interaction) provides additional stability that influences the reaction pathway. This type of mechanistic insight is critical for designing selective catalytic systems. acs.org

| Reaction Type | Catalyst System | Theoretical Insight | Impact on Catalyst Design |

| Stereoselective Polymerization | Cationic yttrium complexes | Isotactic selectivity results from smaller catalyst deformation and stronger electronic effects. Steric hindrance of ancillary ligands directly influences stereoselectivity. | Provides a basis for designing ligands to control polymer tacticity. nih.govrsc.org |

| Hydroalkylation | Rhodium(NHC) complexes | Both steric and electronic effects of the NHC ligand influence catalyst selectivity. | Informs the selection of NHC ligands to control regioselectivity. researchgate.net |

| Asymmetric [3+2] Cycloaddition | Ti(salen) complexes | Enantioselectivity is controlled by catalyst distortion in the transition state. | Guided the modification of the catalyst backbone to improve enantioselectivity. nih.gov |

| Hydrophosphination/Polymerization | Calcium β-diketiminate complexes | Preferential coordination of the nitrogen atom (Ca←N) makes polymerization more favorable than for styrene. | Explains substrate-dependent reactivity and aids in designing catalysts for selective transformations. acs.org |

Conclusion

2-Vinylpyrimidine stands out as a compound of significant interest with a growing number of applications. Its versatile reactivity allows for the synthesis of a wide array of organic molecules and functional polymers. As research continues to uncover new synthetic methodologies and explore its potential in drug discovery and materials innovation, the importance of this compound in the chemical sciences is set to expand further.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed analysis of poly(2-vinylpyridine) (P2VP), offering information on polymerization mechanisms, carbanion intermediates, and the stereochemical structure of the polymer chain.

Structural Characterization of Oligomers and Polymers

NMR is fundamental for confirming the successful synthesis and determining the structure of P2VP oligomers and polymers, including complex architectures like block copolymers.

Research on the perfectly isoselective polymerization of 2-VP using rare-earth metal catalysts utilized ¹H NMR to analyze the resulting oligomers. rsc.org This analysis helped confirm that polymerization is initiated by the coordination insertion of the monomer into the metal-alkyl bond of the catalyst. rsc.org Similarly, for well-defined star-block copolymers of polystyrene and poly(2-vinylpyridine), ¹H NMR is used to calculate the composition of the final polymer. uh.edu In block copolymers such as poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP), the composition is determined by integrating the characteristic signals of each block, such as the siloxane methyl protons and the aromatic protons of the pyridine (B92270) ring. mdpi.comresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry provides critical information on the molecular weight and structural integrity of polymers.

MALDI-TOF for Molecular Weight Distribution Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight and molecular weight distribution of synthetic polymers like P2VP. polymersource.ca Butyl-terminated P2VP oligomers have been successfully used as mass calibrants for the analysis of other polymers across various mass spectrometer platforms, demonstrating their stable and predictable ionization behavior. researchgate.net

Studies have employed MALDI-TOF MS to analyze P2VP homopolymers, confirming their molecular weights and distributions. researchgate.net In the synthesis of highly isotactic P2VP, MALDI-TOF analysis of the oligomers was used alongside NMR to elucidate the initiation mechanism of the polymerization. rsc.org The technique is sensitive enough to identify polymer chains and their end groups, providing a detailed molecular snapshot. rsc.orgresearchgate.net

| Technique | Application | Information Obtained | Citations |

|---|---|---|---|

| MALDI-TOF MS | Polymer characterization | Absolute molecular weight, molecular weight distribution (PDI), end-group analysis, and identification of polymer series. | rsc.orgpolymersource.caresearchgate.netresearchgate.net |

Tandem Mass Spectrometry for Polymer Structural Organization

While not explicitly detailed in the provided search results for 2-Vinylpyrimidine or 2-Vinylpyridine (B74390), tandem mass spectrometry (MS/MS) is a standard extension of mass spectrometry used for detailed structural elucidation of complex molecules, including polymers. In a typical MS/MS experiment, a specific polymer ion from the MALDI source is selected, fragmented, and the resulting fragment ions are analyzed. This process provides valuable information about the polymer's monomer sequence, branching, and end-group structures. For cyclic polymers, such as cyclic poly(2-vinylpyridine), pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS), a related technique, has been used to confirm the ring structure by identifying characteristic fragmentation patterns.

X-ray Diffraction and Scattering Studies

X-ray techniques are essential for investigating the solid-state morphology and crystalline nature of polymers.

X-ray Diffraction (XRD): Studies by Natta and others in the 1960s first used X-ray diffraction to characterize the crystalline structure of isotactic poly-2-vinylpyridine. oup.com They identified distinct crystalline modifications based on the diffraction patterns. oup.com More recent work using grazing incidence X-ray diffraction (GIXRD) on thin films of P2VP confirmed the semi-crystalline nature of the polymer. mdpi.comresearchgate.netnih.gov The amorphous nature of some P2VP salts, which is crucial for segmental motion and ionic conductivity, has also been confirmed by the absence of sharp diffraction peaks in XRD patterns. ias.ac.in

Small-Angle X-ray Scattering (SAXS): For block copolymers containing P2VP, such as PDMS-b-P2VP, SAXS is used to determine the morphology of the microphase-separated domains. mdpi.com These studies can identify structures like lamellae, cylinders, or spheres and measure their domain periodicities, which typically range from 15 to 39 nm. mdpi.com

Single Crystal X-ray Diffraction for Complex Structure Authentication

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional atomic structure of a crystalline material. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate atomic coordinates, bond lengths, and bond angles, providing unambiguous structure authentication. uol.de